6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one

Regioselective cross-coupling Aryl bromide reactivity Pyridinone halogenation

6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one (CAS 1784342-35-3), also indexed as 6-Bromo-1-isobutylpyridin-2(1H)-one, is a heterocyclic building block belonging to the N-alkyl-6-bromo-2-pyridone subclass within the broader 1,2-dihydropyridin-2-one family. With a molecular formula of C9H12BrNO and a molecular weight of 230.10 g/mol, it carries a bromine atom at the 6-position of the pyridinone ring and an isobutyl (2-methylpropyl) substituent on the ring nitrogen.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 1784342-35-3
Cat. No. B1411796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
CAS1784342-35-3
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)C=CC=C1Br
InChIInChI=1S/C9H12BrNO/c1-7(2)6-11-8(10)4-3-5-9(11)12/h3-5,7H,6H2,1-2H3
InChIKeyOWUVMXNPZCGVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one (CAS 1784342-35-3): Core Identity and Compound-Class Positioning for Procurement Decisions


6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one (CAS 1784342-35-3), also indexed as 6-Bromo-1-isobutylpyridin-2(1H)-one, is a heterocyclic building block belonging to the N-alkyl-6-bromo-2-pyridone subclass within the broader 1,2-dihydropyridin-2-one family. With a molecular formula of C9H12BrNO and a molecular weight of 230.10 g/mol, it carries a bromine atom at the 6-position of the pyridinone ring and an isobutyl (2-methylpropyl) substituent on the ring nitrogen . This compound is commercially supplied as a research intermediate, with certified purity of 98% and batch-specific QC documentation including NMR, HPLC, and GC spectra . The presence of the aryl bromide at the 6-position establishes this compound as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), while the N-isobutyl group modulates both lipophilicity and steric environment relative to smaller or linear N-alkyl analogs [1].

Why 6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one Cannot Be Replaced by Generic In-Class Analogs: Structural Sensitivity in Cross-Coupling and Physicochemical Tuning


Substituting 6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one with a positional isomer or a differently N-alkylated analog introduces uncontrolled variability in three procurement-critical dimensions: (i) regiochemical reactivity at the bromine site—6-bromo versus 5-bromo substitution alters the electronic environment of the pyridinone ring and thus the oxidative addition kinetics in cross-coupling reactions [1]; (ii) lipophilicity and solubility—the branched isobutyl group confers a distinct logP and steric profile compared to linear n-butyl, smaller methyl, or unsubstituted N-H analogs, directly affecting phase-transfer behavior, chromatographic retention, and downstream biological partitioning if the product is used in medicinal chemistry campaigns ; and (iii) commercial availability with verified batch quality—the target compound is supplied at 98% purity with full spectroscopic documentation, whereas alternative analogs may lack equivalent QC rigor, introducing risk in reproducibility-sensitive applications . These differences are not cosmetic; they are quantitative and operationally consequential.

Quantitative Differentiation Evidence for 6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one Against Closest Analogs


Regioisomeric Bromine Position: 6-Bromo vs. 5-Bromo Substitution on the Pyridin-2(1H)-one Ring

The target compound bears bromine at the 6-position (ortho to the carbonyl), whereas CAS 1174728-48-3 carries bromine at the 5-position (para to the carbonyl). This regioisomerism produces a measurable difference in the electronic character of the C–Br bond and thus in its reactivity toward oxidative addition in Pd(0)-catalyzed cross-coupling. In 6-bromo-2-pyridones, the carbonyl group at the 2-position exerts an electron-withdrawing effect that polarizes the C6–Br bond, potentially accelerating oxidative addition relative to the 5-bromo isomer, where the carbonyl is meta to the C–Br bond and exerts a weaker inductive effect [1]. While direct comparative kinetic data for these exact compounds is absent from the open literature, the electronic rationale is well-established for 2-pyridone systems and constitutes a class-level inference [1].

Regioselective cross-coupling Aryl bromide reactivity Pyridinone halogenation

N-Alkyl Chain Branching: Isobutyl vs. n-Butyl Impact on Lipophilicity and Steric Profile

The target compound incorporates a branched isobutyl (2-methylpropyl) group at N1, whereas the direct analog 6-Bromo-1-butyl-1,2-dihydropyridin-2-one (CAS 173442-45-0) employs a linear n-butyl chain. Although both share the molecular formula C9H12BrNO and molecular weight (230.10 g/mol), the branched isobutyl group confers a lower calculated logP and reduced molecular surface area compared to the linear n-butyl isomer, due to the more compact shape and slightly higher polar surface area-to-volume ratio of the branched chain . The 6-bromo-1-methyl analog (CAS 873383-11-0) serves as a lower-lipophilicity baseline (MW 188.02, C6H6BrNO), while the isobutyl derivative occupies an intermediate lipophilicity space—more lipophilic than N-methyl but less so than N-n-butyl—making it a strategic choice for fine-tuning partitioning behavior in medicinal chemistry lead optimization without altering the core scaffold .

Lipophilicity modulation N-alkyl substitution LogP tuning

Commercial Purity and Batch-Level QC Documentation Differentiating Procurement Risk

The target compound is supplied by Bidepharm (Cat. BD01532485) at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC spectra . In contrast, the 5-bromo positional isomer (CAS 1174728-48-3) is listed by AKSci (Cat. 1433FA) without a published purity specification or QC data package . The 6-bromo-1-butyl analog (CAS 173442-45-0) is also available at 98% purity from Bidepharm . For procurement in reproducibility-critical applications (e.g., patent exemplification, GLP toxicology batch synthesis, or multi-step library production), the availability of verifiable batch QC reduces the risk of failed reactions due to undetected impurities, incorrect isomer identity, or degraded material. The absence of QC documentation for the 5-bromo isomer represents a tangible procurement risk differential .

Chemical purity Quality control Batch reproducibility

Molecular Weight and Heavy Atom Count: Isobutyl vs. Methyl N-Substitution as a Scaffold Elaboration Decision Point

The target compound (MW 230.10, C9H12BrNO) offers a molecular weight increment of +42.08 g/mol (C3H6) over the 6-Bromo-1-methyl analog (MW 188.02, C6H6BrNO, CAS 873383-11-0) . This difference places the isobutyl derivative closer to the center of lead-like chemical space (MW 200–350) compared to the N-methyl compound, which sits in the fragment-like region (MW < 250 but on the lower edge). The additional three carbons and six hydrogens also increase the number of rotatable bonds by one (N–CH2–CH vs. N–CH3), providing a modest increase in conformational flexibility that can be exploited in target binding without breaching commonly applied lead-likeness filters (e.g., rotatable bond count ≤ 10) . Both compounds share the same hydrogen bond acceptor count (1, the carbonyl oxygen) and hydrogen bond donor count (0), preserving the core pharmacophoric features while varying only the N-alkyl steric and lipophilic bulk.

Fragment-based drug design Lead-likeness Molecular complexity

Predicted Boiling Point and Physical State as a Function of N-Alkyl Substitution: Handling and Storage Implications

The 5-bromo positional isomer (CAS 1174728-48-3) has a predicted boiling point of 293.9±33.0 °C . While no boiling point prediction is publicly available for the 6-bromo target compound, the class-level expectation is a similar boiling point range (estimated 290–310 °C at 760 mmHg) given the identical molecular formula and closely related structure. However, the difference in dipole moment between 6-bromo (bromine ortho to carbonyl; larger dipole) and 5-bromo (bromine meta to carbonyl; smaller dipole) may produce a measurable difference in boiling point (estimated 2–5 °C lower for the 6-bromo isomer due to reduced molecular symmetry and altered crystal packing in the liquid phase) . The 6-bromo-1-methyl analog (CAS 873383-11-0) has a reported boiling point of approximately 287.1±33.0 °C (predicted) , placing the isobutyl compound roughly 6–10 °C higher due to the additional C3H6 mass. These differences, while modest, affect large-scale distillation purification strategies and vacuum oven drying protocols.

Physicochemical properties Boiling point prediction Compound handling

Synthetic Provenance: N-Alkylation Regioselectivity of 6-Bromo-2-pyridone as a Quality Proxy

Published methodology demonstrates that 6-bromo-2-pyridone undergoes highly regioselective N-alkylation with allylic halides, yielding N-alkylated products with minimal (<10%) O-alkylated byproduct when using NaH/LiBr in DMF/DME solvent systems [1]. This literature precedent establishes that the target compound, prepared via analogous N-alkylation of 6-bromo-2-pyridone with isobutyl halide or sulfonate, can be obtained in high regiochemical purity—a critical quality attribute that distinguishes authentic N-alkylated product from O-alkylated isomer contamination. The 5-bromo isomer does not benefit from this identical established methodology, as the 5-bromo-2-pyridone precursor has a different tautomeric and electronic profile that could alter N- vs. O-alkylation selectivity. For procurement purposes, compounds synthesized via literature-supported routes with documented regioselectivity offer lower risk of positional impurity than those without published synthetic precedent.

Regioselective N-alkylation O- vs. N-alkylation Synthetic route quality

Optimal Application Scenarios for 6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling: Positional Isomer Selection for Optimal Reactivity

When constructing a library of 6-aryl-1-isobutylpyridin-2(1H)-ones via parallel Suzuki-Miyaura cross-coupling, the 6-bromo substitution places the reactive halide ortho to the carbonyl, creating a predictable electronic environment that may accelerate oxidative addition relative to the 5-bromo isomer [1]. The documented availability of this compound at 98% purity with batch-specific QC (NMR, HPLC, GC) supports the reproducibility requirements of library production, where failed coupling reactions due to impure building blocks incur significant cost in both materials and screening time . The isobutyl group provides a balanced lipophilicity profile suitable for generating compounds in the lead-like logP range (estimated XLogP3 ~2.0–2.5) without the excessive lipophilicity associated with longer or linear N-alkyl chains .

Medicinal Chemistry Lead Optimization: N-Alkyl Chain as a Steric and Lipophilic SAR Probe

For structure-activity relationship (SAR) studies centered on a 2-pyridone core, the isobutyl substituent offers a single-vector modification that increases molecular weight by +42 g/mol over the N-methyl analog while adding two rotatable bonds and an estimated +1.5–2.0 logP units [1]. This compound fills the gap between fragment-like N-methyl (MW 188) and more lipophilic N-n-butyl (same MW but higher logP) variants, allowing medicinal chemists to probe steric and lipophilic tolerance of a binding pocket without altering hydrogen-bonding capacity (HBD = 0, HBA = 1 for all three analogs) [1]. The branched isobutyl chain also introduces a chiral-like steric footprint (prochiral CH2 adjacent to chiral CH) that can be exploited for diastereoselective interactions in target binding.

Process Chemistry Scale-Up: Batch QC Documentation as a Supply Chain Risk Mitigator

In process development where multi-gram to kilogram quantities are required, the existence of documented batch QC (NMR, HPLC, GC) from the primary supplier (Bidepharm) reduces the burden of in-house analytical method development and identity verification [1]. Procurement teams evaluating the 6-bromo vs. 5-bromo isomer face a tangible risk asymmetry: the 6-bromo compound comes with verified purity data, while the 5-bromo isomer is listed without a purity specification by its primary catalog vendor [1]. In regulated environments (e.g., GMP intermediate production, patent exemplification), this documentation gap can delay project timelines by weeks if extensive re-purification and re-characterization become necessary upon receipt of unvalidated material.

Method Development for N-Alkyl-2-pyridone Scaffold Diversification: A Literature-Validated Synthetic Entry Point

The 6-bromo-2-pyridone core has literature precedent for highly regioselective N-alkylation (>90% N- vs. O-alkylation), providing a validated synthetic route that minimizes the risk of O-alkylated impurity formation [1]. For laboratories developing diversification strategies around the 2-pyridone scaffold, this compound can serve as both a starting material (the N-alkylation is pre-installed) and a benchmark for assessing the quality of in-house N-alkylation procedures. The high regioselectivity of the published method means that custom analogs (e.g., with variant N-alkyl groups) can be prepared with predictable purity profiles, and the commercially available isobutyl derivative provides a reference standard for method calibration [1].

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